N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-15(10-6-3-2-4-7-10)13(17)14-12(16)11-8-5-9-18-11/h2-9H,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLITZBLBCAJIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Amine Coupling
A widely adopted method involves converting thiophene-2-carboxylic acid to its acid chloride, followed by reaction with methyl(phenyl)thiourea. In a representative procedure from patent literature, thiophene-2-carboxylic acid chloride is generated using thionyl chloride (SOCl₂) under reflux. The chloride is then coupled with N-methyl-N-phenylthiourea in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 24 hours, yielding the target compound after extraction and crystallization.
Key Reaction Conditions :
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (TEA, 0.22 mL per 0.25 g substrate)
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Coupling agent: TBTU (0.222 g per 0.25 g substrate)
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Temperature: Ambient (20–25°C)
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Work-up: Ethyl acetate extraction, sodium hydroxide wash, ether crystallization.
Thiourea Functionalization Strategies
Incorporating the methyl(phenyl)carbamothioyl group requires precise control to avoid side reactions.
Acyl Isothiocyanate-Mediated Synthesis
Acyl isothiocyanates serve as electrophilic agents for thiourea formation. In a protocol adapted from MDPI, thiophene-2-carboxamide is treated with methyl(phenyl)isothiocyanate in anhydrous acetonitrile. The reaction is monitored via TLC, and the product is isolated via filtration and recrystallization (DMF-EtOH-H₂O).
Optimization Insights :
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Purification : Recrystallization yields 68–82% pure product.
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Side Reactions : Competing urea formation is suppressed by avoiding moisture.
Alternative Pathways via Hydrazine Intermediates
Hydrazine derivatives offer a route to functionalize the carboxamide group.
Hydrazine Hydrate Condensation
A study in The Open Medicinal Chemistry Journal refluxed thiophene-2-carboxamide with methyl(phenyl)hydrazine in ethanol containing glacial acetic acid. The thiourea linkage forms via nucleophilic attack, with the acid catalyst enhancing reaction kinetics.
Analytical Validation :
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1H NMR (DMSO-d₆) : δ 2.62 (s, CH₃), 7.19–7.63 (m, C₆H₅), 7.82 (s, NH₂).
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Melting Point : 242–244°C (decomposition observed above 250°C).
Solvent and Catalyst Optimization
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve thiourea yields by stabilizing intermediates. Non-polar solvents like DCM favor acid chloride coupling but require anhydrous conditions.
Catalytic Additives
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Triethylamine : Neutralizes HCl in acid chloride reactions, preventing protonation of the amine.
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Glacial Acetic Acid : Accelerates hydrazine condensations via protonation of the carbonyl oxygen.
Troubleshooting Common Issues
Low Yields in Coupling Reactions
By-Product Formation
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Urea Derivatives : Result from water contamination. Use molecular sieves or anhydrous solvents.
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Oligomerization : Mitigated by maintaining dilute reaction conditions (≤0.1 M).
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the thiourea moiety is substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiophene or thiourea derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to be utilized in the formation of various derivatives that can exhibit enhanced properties or functionalities.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, interacting with metal ions to form stable complexes. This property is essential for developing new materials and catalysts in synthetic chemistry.
Biological Applications
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Properties
The compound's structure contributes to its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly beneficial in developing therapeutic agents aimed at mitigating damage from reactive oxygen species.
Anticancer Potential
this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival .
Medicinal Applications
Drug Development
Due to its diverse biological activities, this compound is being explored for potential therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes involved in disease progression positions it as a promising candidate for drug formulation .
Therapeutic Effects Against Infectious Diseases
The compound's antibacterial properties suggest its potential use in developing treatments for infectious diseases, particularly those caused by resistant bacterial strains. Its efficacy against pathogens like E. coli and S. aureus highlights its relevance in addressing public health challenges associated with antibiotic resistance .
Industrial Applications
Dyes and Materials Production
In industrial settings, this compound is utilized in the production of dyes and elastomers due to its chemical stability and reactivity. These applications leverage its unique chemical properties to enhance the performance of materials used in various industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in oxidative stress, contributing to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The compound’s closest structural analogues include thiourea derivatives with variations in the carbamothioyl substituents or aromatic rings. Key examples and their properties are summarized below:
Key Observations :
- Synthetic Efficiency: The imidazolidinone-linked derivative (82% yield) demonstrates higher synthetic efficiency compared to other thiourea analogues, which typically exhibit yields between 50–80% .
- Thermal Stability: High melting points (e.g., 244–246°C) correlate with rigid substituents like imidazolidinone, suggesting enhanced crystallinity .
- Biological Activity : Antituberculosis activity in benzamide derivatives (e.g., Compound 79) highlights the importance of halogen substituents (e.g., 2-chloro) for potency .
Structural Insights from Spectroscopic Data
- 1H NMR Trends : NH protons in carbamothioyl groups resonate between δ 10.10–12.58 ppm, while aromatic protons (ArH) appear at δ 7.20–8.36 ppm. Thiophene protons are typically downfield-shifted (δ 7.40–7.70 ppm) due to electron-withdrawing effects .
- IR Spectroscopy : Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm the thiourea-thiophene scaffold .
Biological Activity
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antioxidant, anticancer, and anti-inflammatory properties, supported by recent research findings and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring and a carbamothioyl functional group, which are critical for its biological activity. The presence of these groups enables interactions with various biological targets, enhancing its pharmacological potential.
The mechanism of action involves the compound's ability to interact with specific enzymes and proteins crucial for various biological processes. It has been shown to inhibit bacterial enzymes, leading to antibacterial effects, and modulate oxidative stress pathways, contributing to its antioxidant properties. Additionally, it may affect cellular signaling pathways involved in inflammation and cancer progression.
Antibacterial Activity
This compound exhibits notable antibacterial properties against several pathogenic bacteria. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these organisms, comparable to standard antibiotics such as ceftriaxone .
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities through various assays measuring its ability to scavenge free radicals. Its structure allows it to effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases where oxidative damage is a concern.
Anticancer Activity
In anticancer studies, this compound has shown selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The compound reduced cell viability significantly at concentrations around 100 µM, indicating its potential as a chemotherapeutic agent. Notably, it exhibited greater activity against Caco-2 cells compared to A549 cells .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity suggests its potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiourea Derivative A | Contains thiourea moiety | Antibacterial and anticancer |
| Thiophene Derivative B | Lacks carbamothioyl group | Lower toxicity but less potent |
| N-(2-hydroxy-5-methylphenyl)carbamothioylthiophene-2-carboxamide | Hydroxy substitution | Enhanced solubility; moderate activity |
This compound is distinguished by its combination of functional groups that confer broad-spectrum biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating antibiotic-resistant infections .
- Anticancer Mechanism : Research involving the treatment of Caco-2 cells revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism as an anticancer agent .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers, supporting its use in inflammatory disease management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Thiophene core formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux (e.g., in acetonitrile) .
Carbamothioyl introduction : React thiophene-2-carboxylic acid derivatives with methyl(phenyl)thiourea in the presence of coupling agents (e.g., carbodiimides) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.1–1.3 equivalents of thiourea) and solvent polarity (DMF for solubility, dichloromethane for mild conditions) to improve yields (≥70%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR identify functional groups (e.g., thiophene protons at δ 6.8–7.5 ppm, carbamothioyl C=S at δ 170–180 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 319.39 for analogs) .
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., thiophene vs. phenyl ring torsion angles of 8.5–13.5°) using SHELX refinement .
- Purity : HPLC (C18 column, acetonitrile/water) with retention time consistency (±0.1 min) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (>200°C common for thiophene carboxamides) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis monitoring shows absorbance shifts at 250–300 nm after light exposure) .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbamothioyl group .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?
- Methodological Answer :
- Oxidation : The carbamothioyl (C=S) group reacts with HO to form sulfoxides (S=O) or sulfones (O=S=O), confirmed by NMR shifts (C=S at δ 170 → C=O at δ 165) .
- Electrophilic substitution : Thiophene’s electron-rich ring undergoes nitration (HNO/HSO) at the 5-position, verified by NO group appearance in IR (1520 cm) .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., pseudo-first-order kinetics for oxidation) .
Q. How can contradictory crystallographic data (e.g., dihedral angles) between similar compounds be resolved?
- Methodological Answer :
- Comparative analysis : Overlay crystal structures (e.g., CCDC databases) to assess packing effects. For example, dihedral angles between thiophene and phenyl rings vary due to C–H···O/S interactions in the lattice .
- DFT calculations : Optimize gas-phase geometry (B3LYP/6-31G*) and compare with experimental data to identify lattice strain contributions .
- Refinement protocols : Use SHELXL with anisotropic displacement parameters to reduce R-factor discrepancies (<5%) .
Q. What strategies are effective for studying the compound’s biological interactions, such as antimicrobial activity?
- Methodological Answer :
- In vitro assays :
- MIC determination : Broth microdilution (e.g., against S. aureus; IC values calculated via nonlinear regression) .
- Biofilm inhibition : Crystal violet staining (OD reduction ≥50% at 50 µM) .
- Mechanistic probes :
- Fluorescence quenching : Monitor binding to bacterial enzymes (e.g., dihydrofolate reductase) via tryptophan emission shifts .
- Resistance studies : Serial passage assays to detect mutation rates in target pathogens .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
